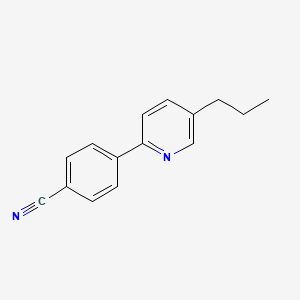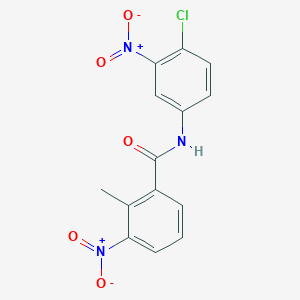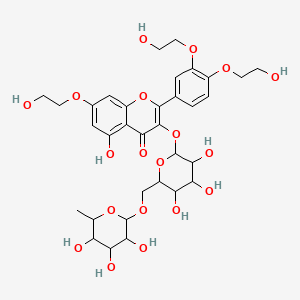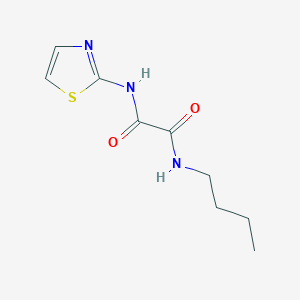
Benzonitrile, 4-(5-propyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(5-propyl-2-pyridinyl)-: is a chemical compound with the molecular formula C14H14N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 5-propyl-2-pyridinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, the production of benzonitrile, 4-(5-propyl-2-pyridinyl)- can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to enhance the efficiency and sustainability of the process. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-(5-propyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize benzonitrile derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce benzonitrile derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) to introduce cyano groups into the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can yield benzoic acid, while reduction can produce benzylamine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzonitrile, 4-(5-propyl-2-pyridinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with transition metals, which are useful in catalysis and material science .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, benzonitrile, 4-(5-propyl-2-pyridinyl)- is used in the production of dyes, pesticides, and advanced coatings. Its versatility makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of benzonitrile, 4-(5-propyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: The parent compound, benzonitrile, is a simpler structure without the 5-propyl-2-pyridinyl substitution.
4-(2-Pyridinyl)benzonitrile: This compound is similar but lacks the propyl group, which may affect its reactivity and applications.
4-(5-Methyl-2-pyridinyl)benzonitrile: This derivative has a methyl group instead of a propyl group, leading to different chemical and physical properties.
Uniqueness: Benzonitrile, 4-(5-propyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-propyl-2-pyridinyl group enhances its potential for forming coordination complexes and its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
99217-27-3 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
4-(5-propylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H14N2/c1-2-3-13-6-9-15(17-11-13)14-7-4-12(10-16)5-8-14/h4-9,11H,2-3H2,1H3 |
InChI-Schlüssel |
HYBZAFSPFHNSAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12453690.png)

![2-(1H-indol-1-yl)-N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B12453695.png)

![N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B12453707.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B12453710.png)
![4-[(2S)-2-{[(isoquinoline-5-sulfonyl)methyl]amino}-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl isoquinoline-5-sulfonate](/img/structure/B12453728.png)
![N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12453732.png)

![2-bromo-4-tert-butyl-6-[(E)-(4-iodophenyl)diazenyl]phenol](/img/structure/B12453741.png)

![({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B12453752.png)

